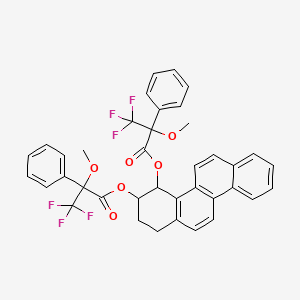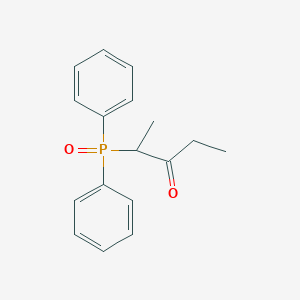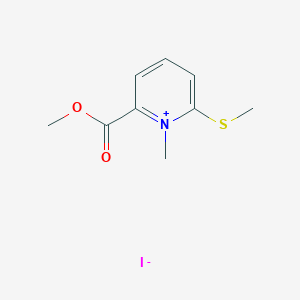
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is a compound that combines the nicotinamide moiety with an indole derivative. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride typically involves the reaction of nicotinamide with 3-(3-indolyl)propylamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
Aplicaciones Científicas De Investigación
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide part of the molecule may influence cellular processes such as DNA repair and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler form without the indole moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Nicotinamide riboside: A derivative of nicotinamide with different biological activities.
Uniqueness
Nicotinamide, N-(3-(3-indolyl)propyl)-, hydrochloride is unique due to the combination of the nicotinamide and indole moieties, which may confer distinct biological activities and therapeutic potential compared to its individual components.
Propiedades
| 72612-05-6 | |
Fórmula molecular |
C17H18ClN3O |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
N-[3-(1H-indol-3-yl)propyl]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c21-17(14-6-3-9-18-11-14)19-10-4-5-13-12-20-16-8-2-1-7-15(13)16;/h1-3,6-9,11-12,20H,4-5,10H2,(H,19,21);1H |
Clave InChI |
AWTJNRUKFLCJTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)


